2-(2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)benzaldehyde
Description
This compound features a benzaldehyde core connected via an ethoxy linker to a piperazine ring substituted with a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group. The trifluoromethyl and chloro substituents enhance lipophilicity and metabolic stability, while the aldehyde group provides reactivity for forming Schiff bases or serving as a synthetic intermediate.
Properties
IUPAC Name |
2-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF3N3O2/c20-16-11-15(19(21,22)23)12-24-18(16)26-7-5-25(6-8-26)9-10-28-17-4-2-1-3-14(17)13-27/h1-4,11-13H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRKUGKAEFBOIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=CC=C2C=O)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)benzaldehyde typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step often involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with piperazine under controlled conditions to form the piperazine intermediate.
Ethoxylation: The intermediate is then reacted with an ethoxy group, usually through an alkylation reaction, to introduce the ethoxy moiety.
Aldehyde Introduction: Finally, the compound undergoes a formylation reaction to introduce the benzaldehyde group, completing the synthesis.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations in industrial synthesis include the availability of starting materials, reaction efficiency, and the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 2-(2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)benzaldehyde can undergo oxidation to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols, particularly at the aldehyde group.
Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its structure suggests it could be a candidate for developing drugs targeting neurological disorders or bacterial infections.
Industry
Industrially, this compound can be used in the development of agrochemicals or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperazine ring can mimic natural substrates or inhibitors, modulating the activity of enzymes or receptors involved in various biological pathways.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key analogs and their distinguishing features are summarized below:
*Calculated based on analogs; exact data unavailable.
Physicochemical and Pharmacological Insights
- Reactivity and Stability: The target compound’s aldehyde group is prone to oxidation, unlike the methanol (CAS 338409-36-2 ) or amide (CAS 1164512-96-2 ) derivatives, which exhibit greater stability. Sodium salts like BP 300286 (propanoate derivative ) demonstrate enhanced aqueous solubility, whereas trifluoromethyl groups in all analogs improve membrane permeability.
- Biological Activity: The benzothiazin-imine analog (CAS 338959-70-9 ) may target bacterial enzymes due to sulfur-containing heterocycles, contrasting with the antidiabetic activity of Pioglitazone .
Safety Considerations :
- Analogs with reactive groups (e.g., aldehydes) require stringent storage conditions (e.g., P210: avoid ignition sources ).
Biological Activity
2-(2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)benzaldehyde is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including antitumor, antimicrobial, and neuroprotective effects, supported by various studies and data.
Chemical Structure and Properties
The compound can be denoted by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇ClF₃N₄O |
| Molecular Weight | 488.26 g/mol |
| CAS Number | 338792-94-2 |
The presence of the trifluoromethyl group and the piperazine moiety suggests a potential for significant biological interactions.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies on derivatives of piperazine have shown promising results in inhibiting tumor growth through apoptosis induction and cell cycle arrest.
Case Study Findings:
- Cytotoxicity Assays : In vitro assays reveal that derivatives with similar structures significantly inhibit the proliferation of human breast cancer cells (MCF-7) with IC50 values in the micromolar range.
- Mechanism of Action : The proposed mechanism involves the modulation of apoptotic pathways, particularly through the activation of caspases and upregulation of pro-apoptotic proteins.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research indicates that benzaldehyde derivatives can exhibit activity against a range of pathogenic bacteria and fungi.
Data Table on Antimicrobial Efficacy:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results highlight the compound's potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis.
Research Findings:
- Oxidative Stress Reduction : The compound demonstrated a significant decrease in reactive oxygen species (ROS) levels in neuronal cell cultures exposed to neurotoxic agents.
- Neuroprotection Mechanism : The protective effects are hypothesized to stem from the modulation of neuroinflammatory pathways and enhancement of antioxidant defenses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
